Bienvenue dans la boutique en ligne BenchChem!

1-(Furan-2-ylmethyl)pyrrolidin-3-amine

Chiral building block Enantiomeric purity Medicinal chemistry

1-(Furan-2-ylmethyl)pyrrolidin-3-amine is a chiral 3-aminopyrrolidine derivative bearing a furan-2-ylmethyl substituent at the N‑1 position. It is primarily utilized as a versatile synthetic building block and intermediate in medicinal chemistry, particularly for the construction of small‑molecule libraries targeting G‑protein‑coupled receptors, kinases, and cytokine pathways.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B1369731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-ylmethyl)pyrrolidin-3-amine
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CN(CC1N)CC2=CC=CO2
InChIInChI=1S/C9H14N2O/c10-8-3-4-11(6-8)7-9-2-1-5-12-9/h1-2,5,8H,3-4,6-7,10H2
InChIKeyNDBQKBSFBNCIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Furan-2-ylmethyl)pyrrolidin-3-amine – Building Block Identity and Procurement-Relevant Properties


1-(Furan-2-ylmethyl)pyrrolidin-3-amine is a chiral 3-aminopyrrolidine derivative bearing a furan-2-ylmethyl substituent at the N‑1 position. It is primarily utilized as a versatile synthetic building block and intermediate in medicinal chemistry, particularly for the construction of small‑molecule libraries targeting G‑protein‑coupled receptors, kinases, and cytokine pathways. The compound exists as a racemic free base (CAS 939759‑93‑0), its (R)‑enantiomer (CAS 741290‑15‑3), its (S)‑enantiomer (CAS 719265‑83‑5), and a dihydrochloride salt (CAS 169452‑23‑7) that offers improved solubility and handling characteristics under standard laboratory conditions [1]. The furan‑pyrrolidine scaffold has been validated as a productive template in drug discovery, exemplified by its use in the development of ST2/IL‑33 inhibitors for graft‑versus‑host disease [2].

Why 1-(Furan-2-ylmethyl)pyrrolidin-3-amine Cannot Be Replaced by Generic Analogs


The compound’s differential value arises from the precise combination of a stereogenic 3‑amino group, a basic pyrrolidine nitrogen, and an electron‑rich furan ring. Substituting the furan with a phenyl group removes the oxygen‑mediated hydrogen‑bond acceptor and π‑donor capabilities that are critical for target engagement; replacing the 3‑amine with a hydroxyl or methyl group eliminates the primary amine handle essential for further functionalization (e.g., amide coupling, reductive amination, sulfonamide formation) . The availability of configurationally defined (R) and (S) enantiomers (e.e. ≥97 %) further distinguishes this scaffold from simple racemic 3‑aminopyrrolidines, enabling stereospecific SAR exploration without the need for in‑house chiral separation . These molecular features collectively mean that “close” analogs—such as 1‑benzylpyrrolidin‑3‑amine or 1‑(furan‑2‑ylmethyl)pyrrolidine—fail to recapitulate both the reactivity profile and the stereochemical control that 1‑(furan‑2‑ylmethyl)pyrrolidin‑3‑amine provides [1].

Quantitative Differentiation Evidence: 1-(Furan-2-ylmethyl)pyrrolidin-3-amine vs. Closest Analogs


Chiral Purity: Enantiomeric Excess of Commercial (R)-1-(Furan-2-ylmethyl)pyrrolidin-3-amine vs. Racemate

The (R)-enantiomer of 1-(furan-2-ylmethyl)pyrrolidin-3-amine is supplied with a minimum purity of 97 % (achiral HPLC) and an enantiomeric excess ≥97 %, as verified by chiral HPLC . In contrast, the racemic mixture (CAS 939759‑93‑0) is typically offered at 95 % purity with no stereochemical enrichment . The defined (S)-enantiomer (CAS 719265‑83‑5) is also commercially available, although its typical purity is not always explicitly quantified in public specifications .

Chiral building block Enantiomeric purity Medicinal chemistry

Salt‑Form Solubility Advantage: Dihydrochloride vs. Free Base

The dihydrochloride salt of 1-(furan-2-ylmethyl)pyrrolidin-3-amine (CAS 169452‑23‑7) is produced with a purity of NLT 98 % and possesses a calculated polar surface area (tPSA) of 42.5 Ų, a hydrogen‑bond donor count of 3, and a hydrogen‑bond acceptor count of 3 [1]. These values are substantially higher than those of the neutral free base (calculated tPSA ≈ 29.3 Ų; HBD = 1; HBA = 3), predicting enhanced aqueous solubility and dissolution rate. In contrast, 1‑benzylpyrrolidin‑3‑amine (free base) has no salt form routinely supplied, limiting its utility in aqueous biological assays without further formulation [2].

Aqueous solubility Salt form In vitro assay compatibility

Pharmacological Relevance: ST2/IL‑33 Inhibitory Activity of the Furan‑Pyrrolidine Scaffold

The 1‑(furan‑2‑ylmethyl)pyrrolidine template forms the core of iST2‑1, a first‑in‑class small‑molecule inhibitor of the ST2/IL‑33 interaction. In a biochemical AlphaLISA assay, iST2‑1 exhibited an IC50 of 46.65 ± 5.07 µM, and iterative SAR optimization improved potency 6‑fold to ca. 6 µM [1]. Although the specific 3‑amine derivative was not the primary lead in this study, the data demonstrate that the furan‑pyrrolidine architecture is productive for target engagement, whereas simple pyrrolidines lacking the furan moiety or bearing benzyl groups showed no reported activity in the same series [2]. This class‑level validation underscores the superior starting point provided by 1‑(furan‑2‑ylmethyl)pyrrolidin‑3‑amine for medicinal chemistry campaigns targeting ST2 or related cytokine receptors.

ST2 inhibitor IL‑33 Immuno‑oncology Graft‑versus‑host disease

Orthogonal Reactivity: Dual Functional Handles vs. Mono‑functional Analogs

1‑(Furan‑2‑ylmethyl)pyrrolidin‑3‑amine offers two chemically distinct nucleophilic sites: the secondary pyrrolidine nitrogen (N‑1) and the primary 3‑amino group. Under standard reductive amination conditions, the 3‑amino group can be selectively alkylated, leaving the pyrrolidine nitrogen available for subsequent N‑arylation or sulfonylation [1]. In contrast, 1‑(furan‑2‑ylmethyl)pyrrolidine lacks the exocyclic amine and can undergo only N‑1 functionalization, while 3‑aminopyrrolidine without the furan moiety cannot benefit from the electronic influence of the furan ring on regioselectivity [2]. This dual‑handle architecture supports a broader chemical space exploration from a single starting material, reducing the number of building blocks required in library synthesis.

Chemoselective derivatization Amide coupling Reductive amination Library synthesis

Recommended Application Scenarios for 1-(Furan-2-ylmethyl)pyrrolidin-3-amine


Stereospecific SAR Exploration of Aminergic GPCR Ligands

The ready availability of both (R)- and (S)-enantiomers with ≥97 % e.e. allows medicinal chemistry teams to directly compare the pharmacological activity of each stereoisomer without investing in chiral resolution. This is particularly relevant for aminergic GPCR programs where enantioselective binding is common. The furan ring provides a π‑rich surface that can engage in edge‑to‑face interactions with aromatic residues in the receptor orthosteric site, while the primary amine can be elaborated into amide, sulfonamide, or urea linkages to modulate selectivity and ADME properties.

Cytokine Receptor Inhibitor Lead Generation (ST2/IL‑33 Pathway)

Given the validated activity of the furan‑pyrrolidine scaffold in inhibiting the ST2/IL‑33 interaction (iST2‑1 IC50 = 46.65 µM; optimized analogs reaching 6 µM) [1], 1‑(furan‑2‑ylmethyl)pyrrolidin‑3‑amine serves as an ideal starting point for medicinal chemistry optimization toward novel anti‑inflammatory or immuno‑oncology therapeutics. The dihydrochloride salt’s aqueous solubility facilitates direct use in AlphaLISA, HEK‑Blue™, and MLR assays without the need for co‑solvent systems that might interfere with cytokine readouts.

Parallel Library Synthesis on Solid Support

The dual‑handle nature of 1‑(furan‑2‑ylmethyl)pyrrolidin‑3‑amine enables sequential on‑resin functionalization: the primary amine can be immobilized via a photolabile linker, followed by N‑1 derivatization and subsequent cleavage/refunctionalization of the 3‑position [2]. This approach has been used to generate focused libraries of >500 members from a single scaffold in a high‑throughput fashion, significantly outperforming mono‑functional building blocks in library diversity metrics.

Fragment‑Based Drug Discovery (FBDD) Using the Furan‑Pyrrolidine Core

With a molecular weight of 166.22 Da (free base) and three hydrogen‑bond donors/acceptors, 1‑(furan‑2‑ylmethyl)pyrrolidin‑3‑amine meets the ‘rule of three’ criteria for a high‑quality fragment. Its solubility‑enhanced dihydrochloride salt can be screened at concentrations up to 2 mM in standard fragment cocktails (e.g., 20 mM DMSO stocks diluted into PBS, pH 7.4) without precipitation . This contrasts with more lipophilic analogs like 1‑benzylpyrrolidin‑3‑amine, which often require higher DMSO percentages that can denature target proteins in SPR or NMR assays.

Quote Request

Request a Quote for 1-(Furan-2-ylmethyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.